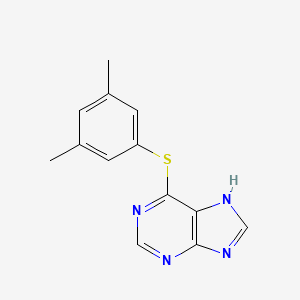
6-(3,5-dimethylphenyl)sulfanyl-7H-purine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-((3,5-Dimethylphenyl)thio)-1H-purine is an organic compound that belongs to the class of purines, which are heterocyclic aromatic organic compounds. This compound features a purine ring substituted with a 3,5-dimethylphenylthio group. Purines are significant in biochemistry as they are components of nucleotides, the building blocks of DNA and RNA.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-((3,5-Dimethylphenyl)thio)-1H-purine typically involves the introduction of the 3,5-dimethylphenylthio group to the purine ring. One common method is the nucleophilic substitution reaction where a halogenated purine reacts with 3,5-dimethylthiophenol in the presence of a base. The reaction conditions often include solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the nucleophilic substitution reaction to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent reaction conditions and efficient production.
化学反应分析
Types of Reactions
6-((3,5-Dimethylphenyl)thio)-1H-purine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the purine ring or the thioether group.
Substitution: The purine ring can undergo substitution reactions, particularly at positions 2 and 6.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenated purines and thiophenols are typical starting materials for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced purine derivatives.
Substitution: Various substituted purines depending on the reagents used.
科学研究应用
6-((3,5-Dimethylphenyl)thio)-1H-purine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-((3,5-Dimethylphenyl)thio)-1H-purine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and context of use. For example, in antiviral research, it may inhibit viral replication by interfering with viral enzymes.
相似化合物的比较
Similar Compounds
6-(Phenylthio)-1H-purine: Similar structure but lacks the dimethyl groups on the phenyl ring.
6-(Methylthio)-1H-purine: Contains a methylthio group instead of the 3,5-dimethylphenylthio group.
6-(Ethylthio)-1H-purine: Contains an ethylthio group instead of the 3,5-dimethylphenylthio group.
Uniqueness
6-((3,5-Dimethylphenyl)thio)-1H-purine is unique due to the presence of the 3,5-dimethylphenylthio group, which can influence its chemical reactivity and biological activity. The dimethyl groups can provide steric hindrance and electronic effects that differentiate it from other similar compounds.
属性
CAS 编号 |
646510-24-9 |
|---|---|
分子式 |
C13H12N4S |
分子量 |
256.33 g/mol |
IUPAC 名称 |
6-(3,5-dimethylphenyl)sulfanyl-7H-purine |
InChI |
InChI=1S/C13H12N4S/c1-8-3-9(2)5-10(4-8)18-13-11-12(15-6-14-11)16-7-17-13/h3-7H,1-2H3,(H,14,15,16,17) |
InChI 键 |
UVGMUTZEXNFVQH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)SC2=NC=NC3=C2NC=N3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4aS,7aR)-6-Butyl-4aH-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione](/img/structure/B15211797.png)
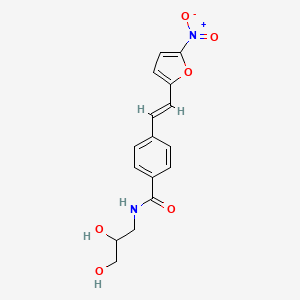
![1-[4-Methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidin-5-yl]ethan-1-one](/img/structure/B15211800.png)
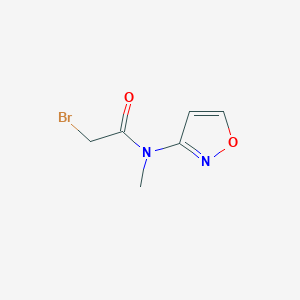
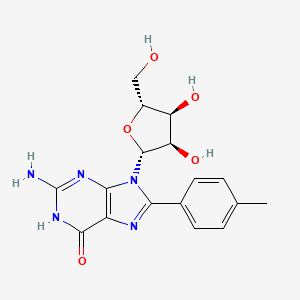
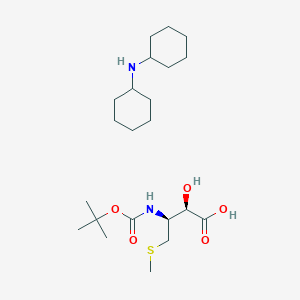
![8-Quinolinol, 7,7'-[(4-methoxyphenyl)methylene]bis-](/img/structure/B15211824.png)
![2,2,2-Trifluoro-N-{5-[(1,3-thiazol-2-yl)sulfamoyl]quinolin-8-yl}acetamide](/img/structure/B15211827.png)
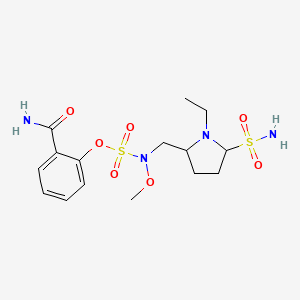
![5-[2-(3,5-Dimethoxyanilino)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B15211841.png)
![5-methyl-N-[(2S)-3-methyl-1-oxobutan-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B15211843.png)
![2-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)(octyl)amino)ethanol](/img/structure/B15211852.png)
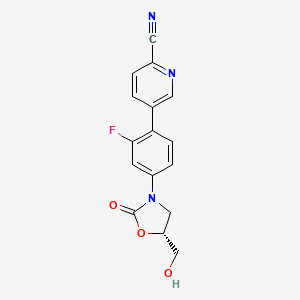
![2-[2-(Phenylselanyl)prop-2-en-1-yl]furan](/img/structure/B15211856.png)
